methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[b]thiophene core, which is fused with a pyrazole ring and further functionalized with a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions
Synthesis of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Formation of Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-2-carboxylate
- Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]furan-2-carboxylate
- Methyl 3-(1,4-dimethyl-1H-pyrazole-5-carboxamido)benzo[b]pyrrole-2-carboxylate
Uniqueness
The uniqueness of methyl 3-(1,4-dimethyl-1H-pyrazole-5-amido)-1-benzothiophene-2-carboxylate lies in its specific structural features, such as the benzo[b]thiophene core and the pyrazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 3-[(2,4-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-17-19(2)13(9)15(20)18-12-10-6-4-5-7-11(10)23-14(12)16(21)22-3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUVKBKRFYHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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